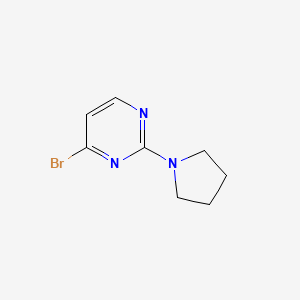

4-Bromo-2-(pyrrolidin-1-YL)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINLHXGETKGJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289597 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-05-7 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-(pyrrolidin-1-YL)pyrimidine chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine .

Executive Summary

4-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., JAK, EGFR, CDK) and GPCR ligands. Its structural value lies in the orthogonal reactivity of its substituents: the C4-bromo group serves as a highly reactive electrophile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-pyrrolidine moiety acts as a stable, lipophilic electron-donating group that modulates the electronic properties of the pyrimidine ring.

Critical Note on Regiochemistry:

Direct nucleophilic aromatic substitution (

Chemical Identity & Physical Characterization

| Property | Data |

| Systematic Name | 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine |

| Molecular Formula | |

| Molecular Weight | 228.09 g/mol |

| SMILES | BrC1=NC(N2CCCC2)=NC=C1 |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water. |

| LogP (Calc) | ~2.1 (Moderate lipophilicity due to pyrrolidine ring) |

| pKa (Calc) | ~3.5 (Pyrimidine N1/N3 basicity modulated by pyrrolidine) |

Synthetic Routes & Regiocontrol

To obtain the 4-bromo-2-substituted isomer selectively, a "displacement-then-activation" strategy is required. Direct reaction of 2,4-dibromopyrimidine with pyrrolidine yields a mixture favoring the unwanted 4-pyrrolidinyl isomer.

Recommended Protocol: The "Hydroxyl-First" Strategy

This route ensures the pyrrolidine is installed at C2 before the bromine is introduced at C4.

-

Step 1: Nucleophilic Displacement at C2

-

Precursor: 2-Chloropyrimidin-4-ol (or 2-thiomethylpyrimidin-4-ol).

-

Reagent: Pyrrolidine (excess or 1.1 eq), Base (

or -

Conditions: Reflux in Ethanol or DMF, 80-100°C, 4-12 h.

-

Mechanism: The C4-hydroxyl group (tautomerizing to the ketone) deactivates the C4 position, directing the nucleophilic attack of pyrrolidine to the C2-chloro position.

-

Intermediate: 2-(Pyrrolidin-1-yl)pyrimidin-4-ol.

-

-

Step 2: Bromination (Deoxybromination)

-

Reagent: Phosphorus Oxybromide (

) or -

Solvent: Toluene or Acetonitrile (anhydrous).

-

Conditions: 80-110°C, 2-4 h.

-

Mechanism: Conversion of the C4-hydroxyl/ketone to the C4-bromide via an activated phosphoryl intermediate.

-

Product: 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine .

-

Figure 1: Regioselective synthesis pathway avoiding the formation of the 2-bromo-4-pyrrolidinyl isomer.

Reactivity Profile

The molecule features three distinct sites of reactivity, with the C4-Bromine being the primary handle for medicinal chemistry derivatization.

A. C4-Bromine: Cross-Coupling Hub

The C4 position is highly electrophilic, making it an excellent substrate for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.[1][2]

-

Catalyst:

or -

Base:

or -

Note: The electron-donating pyrrolidine at C2 slightly deactivates the ring compared to 2,4-dibromopyrimidine, requiring slightly higher temperatures (80-100°C) or more active catalysts (e.g., XPhos Pd G2) for difficult partners.

-

-

Buchwald-Hartwig: Reacts with amines to form 2,4-diaminopyrimidines (common kinase inhibitor motif).

-

Catalyst:

+ BINAP or BrettPhos.

-

B. C5-Hydrogen: Electrophilic Substitution

The C5 position is the most electron-rich carbon on the ring.

-

Halogenation: Can be chlorinated (NCS) or brominated (NBS) to introduce a second halogen for further functionalization.

-

Formylation: Vilsmeier-Haack reaction can install an aldehyde at C5.

C. C2-Pyrrolidine: Electronic Modulator

-

Stability: The pyrrolidine ring is generally stable under standard coupling conditions.

-

Effect: It increases the electron density of the pyrimidine ring, raising the pKa of the N1/N3 nitrogens and improving solubility compared to the phenyl analog.

Figure 2: Reactivity map highlighting the primary C4-displacement pathways.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, particularly for:

-

Kinase Inhibitors: The pyrimidine ring mimics the adenine base of ATP. The pyrrolidine group often occupies the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties.

-

Targets: JAK, EGFR, CDK, and Aurora kinases.

-

-

GPCR Ligands: Used as a core for Adenosine receptor antagonists (

) and Histamine -

Fragment-Based Drug Design (FBDD): The Br-handle allows for rapid library generation ("SAR by catalog") to probe the hydrophobic pocket adjacent to the hinge region of kinases.

Handling & Safety (MSDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to moisture or strong light.

-

Disposal: Treat as hazardous organic waste containing halogens and nitrogen.

References

-

Regioselectivity of Pyrimidine Substitution

- Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."

- Source:Journal of Organic Chemistry (via NIH/PubMed).

-

URL:[Link] (General reference for C4-selectivity principles).

-

Synthesis of 2-Amino-4-bromopyrimidines

- Title: "Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction."

- Source:Heterocycles.

-

URL:[Link]

-

General Pyrimidine Chemistry

Sources

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structural elucidation of 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrimidine derivatives are foundational components in numerous biologically active molecules, including nucleic acids and various pharmaceuticals, making the precise determination of their structure a critical step in research and development.[1][2] This document moves beyond a simple listing of procedures to detail the underlying scientific rationale for a synergistic, multi-technique approach. We will explore the roles of mass spectrometry, one- and two-dimensional nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. Each section is designed to be a self-validating component of a holistic analytical workflow, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Integrity

4-Bromo-2-(pyrrolidin-1-yl)pyrimidine belongs to a class of substituted pyrimidines that serve as versatile building blocks in synthetic chemistry. The specific arrangement of the bromine atom, the pyrrolidine ring, and their connection to the pyrimidine core dictates the molecule's steric and electronic properties. These properties, in turn, govern its biological activity, reactivity, and potential applications as, for example, a kinase inhibitor or an intermediate in the synthesis of more complex molecules.[3] An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and irreproducible results. Therefore, a rigorous and systematic elucidation process is not merely procedural but essential for foundational scientific accuracy.

The posited structure for our analysis is:

Chemical Formula: C₈H₁₀BrN₃ Molecular Weight: 228.09 g/mol (for ⁷⁹Br), 230.09 g/mol (for ⁸¹Br)

Our objective is to confirm this connectivity and stereochemistry beyond any reasonable doubt.

The Analytical Workflow: A Synergistic Approach

Caption: Overall workflow for the structural elucidation of 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: The first step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is crucial because it validates the synthetic outcome and provides the foundational data upon which all subsequent spectroscopic interpretations (especially NMR) are built. For a brominated compound, MS is particularly powerful due to the distinctive isotopic signature of bromine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: Calibrate the instrument using a known standard. Analyze the resulting spectrum for the m/z values of the molecular ion peaks and compare the experimental mass to the theoretical mass.

Expected Data & Interpretation

The key diagnostic feature will be a pair of peaks of nearly equal intensity, separated by approximately 2 m/z units. This is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have a natural abundance of ~50.7% and ~49.3%, respectively).

| Ion | Theoretical m/z | Expected Abundance |

| [C₈H₁₀⁷⁹BrN₃ + H]⁺ | 228.0134 | ~100% |

| [C₈H₁₀⁸¹BrN₃ + H]⁺ | 230.0114 | ~97.3% |

The observation of this isotopic doublet with high mass accuracy (typically < 5 ppm error) provides strong evidence for the presence of one bromine atom and confirms the elemental formula C₈H₁₀BrN₃.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), we can map out the chemical environment of each atom and piece together the molecular skeleton.

¹H NMR Spectroscopy: Defining the Proton Environment

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting). This allows us to identify the different parts of the molecule, such as the pyrrolidine ring and the pyrimidine ring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Integrate the peaks and analyze their chemical shifts and splitting patterns.

Predicted Spectrum & Interpretation:

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~8.2-8.4 | Singlet (s) | 1H | Pyrimidine proton adjacent to two nitrogen atoms, deshielded. No adjacent protons to couple with. |

| H-5 | ~6.5-6.7 | Singlet (s) | 1H | Pyrimidine proton adjacent to the bromine atom. |

| N-CH₂ (Pyrrolidine) | ~3.6-3.8 | Triplet (t) | 4H | Methylene groups adjacent to the electron-withdrawing pyrimidine ring and the nitrogen atom. Coupled to the other pyrrolidine CH₂ groups. |

| C-CH₂ (Pyrrolidine) | ~1.9-2.1 | Multiplet (m) | 4H | Methylene groups in the middle of the pyrrolidine ring. Coupled to the N-CH₂ groups. |

Note: Chemical shifts are estimations and can vary based on solvent and concentration. The observation of two singlets for the pyrimidine ring and two distinct multiplets for the pyrrolidine ring would be consistent with the proposed structure.[6][7]

¹³C NMR Spectroscopy: Revealing the Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This allows us to confirm the total number of carbon atoms and identify their chemical nature (e.g., aromatic, aliphatic, attached to heteroatoms).

Experimental Protocol:

-

Acquisition: Typically run using the same sample prepared for ¹H NMR. A proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet.

-

Analysis: Correlate the number of signals with the expected number of unique carbons.

Predicted Spectrum & Interpretation:

| Assignment | Predicted δ (ppm) | Rationale |

| C-2 | ~160-162 | Attached to three nitrogen atoms (two from the ring, one from pyrrolidine). Highly deshielded. |

| C-4 | ~158-160 | Attached to a nitrogen and the bromine atom. |

| C-6 | ~155-157 | Aromatic carbon adjacent to two nitrogen atoms. |

| C-5 | ~105-108 | Aromatic carbon shielded by the adjacent nitrogen and deshielded by bromine. |

| N-CH₂ (Pyrrolidine) | ~48-50 | Aliphatic carbon attached to nitrogen. |

| C-CH₂ (Pyrrolidine) | ~25-27 | Aliphatic carbon. |

The presence of six distinct signals corresponding to the eight carbon atoms (due to the symmetry of the pyrrolidine ring) would strongly support the proposed structure.

2D NMR: The Definitive Connectivity Map

Expertise & Causality: While 1D NMR suggests the presence of molecular fragments, 2D NMR experiments provide the crucial links between them. They are essential for unambiguously proving the connectivity of the pyrrolidine ring to the C-2 position of the pyrimidine.

Caption: Logic flow for assembling the molecular structure using 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect a cross-peak between the two sets of pyrrolidine protons (~3.7 ppm and ~2.0 ppm), confirming the pyrrolidine ring fragment. The pyrimidine protons (H-5 and H-6) would show no correlations, confirming they are isolated singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds away. The critical correlation to look for is a cross-peak between the N-CH₂ protons of the pyrrolidine ring (~3.7 ppm) and the C-2 carbon of the pyrimidine ring (~161 ppm). This single correlation definitively proves that the pyrrolidine ring is attached at the C-2 position. Further correlations between the pyrimidine protons and carbons will confirm their assignments.

Single-Crystal X-ray Diffraction: The Gold Standard

Expertise & Causality: While NMR and MS provide a robust picture of the molecule's connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[1][8][9] It generates a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes) to grow single crystals of sufficient size and quality.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The model is then refined to best fit the experimental data.

Trustworthiness: The result of a successful X-ray crystallography experiment is a detailed 3D model and a set of crystallographic data files (e.g., a CIF file). This data is considered definitive proof of structure in the scientific community and is often required for publication in high-impact journals.[10]

Conclusion: A Convergence of Evidence

References

-

Al-Hourani, B. J., & Al-Awaida, W. J. (2021). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Crystals, 11(12), 1549. [Link]

-

Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

-

Wang, Y., Chen, Z., He, H., Zhang, X., Li, D., Li, Z., ... & Xu, Y. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3588-3620. [Link]

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed, 25(3), 351-367. [Link]

-

Abdelgawad, M. A., et al. (2021). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

-

De la Cour, J. M., et al. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Molbank, 2015(2), M854. [Link]

-

Lubiński, J., et al. (2019). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Molecules, 24(18), 3326. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. PubMed, 66(5), 3588-3620. [Link]

-

Abdelgawad, M. A., et al. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Research and Development in Pharmacy and Life Sciences, 12(4), 1-15. [Link]

-

Gobburi, D., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(20), 4945-4953. [Link]

-

El-Mekabaty, A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(5), 134-144. [Link]

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijisrt.com [ijisrt.com]

- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Strategic Synthesis of 2,4-Disubstituted Pyrimidine Scaffolds for Drug Discovery

Executive Summary: The 2,4-disubstituted pyrimidine motif is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and immunology.[1][2][3] Its prevalence stems from its ability to act as a versatile scaffold, presenting functional groups in a defined spatial arrangement that facilitates precise interactions with biological targets like protein kinases.[2][4] This guide provides an in-depth technical overview of the primary synthetic strategies for accessing these privileged structures. It moves beyond simple procedural descriptions to explain the underlying chemical logic, empowering researchers to make informed decisions in the design and execution of synthetic routes for novel drug candidates. We will explore both the foundational construction of the pyrimidine ring and the subsequent functionalization of pre-formed intermediates, with a focus on regiochemical control and practical application.

The Privileged Pyrimidine: A Foundation for Drug Design

The pyrimidine ring is a six-membered aromatic heterocycle analogous to benzene, but with two nitrogen atoms at positions 1 and 3. This arrangement significantly alters the electronic properties of the ring, making it more electron-deficient and susceptible to nucleophilic attack, a property that is masterfully exploited in its synthesis and functionalization.[5] The majority of pyrimidine-based drugs feature substitution at both the 2- and 4-positions, highlighting the importance of synthetic strategies that can reliably and selectively functionalize these sites.[1][3] These scaffolds are particularly prominent as "hinge-binding" motifs in ATP-competitive kinase inhibitors, where the nitrogen atoms can form critical hydrogen bonds within the enzyme's active site.[2]

The strategic challenge for the synthetic chemist is twofold:

-

Ring Construction: How to efficiently build the pyrimidine core from acyclic precursors.

-

Selective Functionalization: How to introduce two different substituents at the C2 and C4 positions with high regiochemical control.

This guide will address both challenges, presenting them as complementary approaches to be selected based on the desired final structure and the need for library synthesis.

Strategy I: Foundational Ring Construction via Cyclocondensation

The most classic and direct method for forming the pyrimidine ring is through the condensation of a three-carbon dielectrophile with a nitrogen-containing dinucleophile.[6][7] The Pinner synthesis and its variations are exemplary of this approach.

The Pinner Synthesis: Condensation of β-Dicarbonyls with Amidines

The Pinner reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with an amidine or a related species like guanidine or urea.[8][9] This [3+3] annulation strategy is a robust method for creating a wide variety of substituted pyrimidines.[10]

Causality Behind the Choice: This method is often the go-to strategy when the desired C2 substituent is simple (e.g., an amino or alkyl/aryl group from the amidine) and the C4/C6 substituents can be derived from a readily available dicarbonyl compound. The regioselectivity is generally predictable, with the more nucleophilic nitrogen of the amidine attacking the more electrophilic carbonyl of an asymmetric dicarbonyl.

Diagram 1: General Mechanism of the Pinner Pyrimidine Synthesis

Caption: The Pinner synthesis condenses an amidine with a β-dicarbonyl.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-methyl-6-hydroxypyrimidine

This protocol illustrates the Pinner condensation.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide. Scientist's Insight: Preparing sodium ethoxide in situ ensures it is anhydrous and highly reactive, which is critical for efficiently deprotonating the dicarbonyl compound.

-

Reaction Initiation: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Amidine Addition: Add benzamidine hydrochloride (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Check: The reaction is complete when the starting materials are no longer visible by TLC. A typical mobile phase would be 3:1 Ethyl Acetate:Hexane.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the solution to pH ~5-6 with glacial acetic acid. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from ethanol/water to yield the pure 2-phenyl-4-methyl-6-hydroxypyrimidine.

Strategy II: Post-Functionalization of a Pyrimidine Core

For drug discovery, especially in the context of library synthesis, it is often more efficient to start with a common, pre-functionalized pyrimidine core and introduce diversity through subsequent reactions.[2] The workhorse for this strategy is the readily available and inexpensive 2,4-dichloropyrimidine, synthesized by chlorination of uracil.[2][11]

The Power of Regioselectivity: Sequential Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on 2,4-dichloropyrimidine have different reactivities. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][2][12][13] This differential reactivity is the cornerstone of sequential SNAr, allowing for the controlled, stepwise introduction of two different nucleophiles.

Causality Behind Reactivity Difference: The higher reactivity at C4 can be attributed to better stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. Quantum mechanics calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, indicating it as the preferred site for nucleophilic attack.[13] However, this selectivity can be reversed by the presence of strong electron-donating groups at the C6 position, which alters the electronic distribution of the ring.[13]

Diagram 2: Workflow for Sequential SNAr on 2,4-Dichloropyrimidine

Caption: Stepwise substitution exploits the higher reactivity of C4.

Detailed Experimental Protocol: Sequential Amination of 2,4-Dichloropyrimidine

-

First Substitution (C4):

-

Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent like isopropanol or N,N-Dimethylformamide (DMF).

-

Nucleophile Addition: Add the first amine (Nucleophile 1, 1.05 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Reaction Conditions: Stir the reaction at room temperature. The C4 substitution is typically rapid and exothermic. Scientist's Insight: Using a slight excess of the amine ensures complete consumption of the starting material, while DIPEA scavenges the HCl byproduct without interfering with the reaction. The reaction is often complete within 1-2 hours.

-

Isolation: Upon completion (monitored by TLC/LC-MS), the intermediate can often be isolated by precipitation upon addition of water, followed by filtration.

-

-

Second Substitution (C2):

-

Setup: Dissolve the isolated 4-substituted-2-chloropyrimidine intermediate in a high-boiling point solvent like dioxane or N-Methyl-2-pyrrolidone (NMP).

-

Nucleophile Addition: Add the second amine (Nucleophile 2, 1.2 eq) and a base (e.g., DIPEA or K₂CO₃).

-

Reaction Conditions: Heat the mixture to a higher temperature, typically 80-120°C. Scientist's Insight: The C2 position is less reactive due to electronic effects, requiring more forcing conditions (higher temperature) to drive the substitution to completion. This thermal control is the key to the entire selective strategy.

-

Work-up and Purification: After the reaction is complete, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine. The crude product is then purified by column chromatography on silica gel.

-

Modern Approaches: Palladium-Catalyzed Cross-Coupling

While SNAr is powerful, its scope is limited to certain nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bonds), Buchwald-Hartwig (C-N bonds), and Sonogashira (C-C triple bonds) reactions, have revolutionized the synthesis of complex pyrimidines.[14][15]

These reactions also typically exhibit high selectivity for the C4 position over the C2 position on 2,4-dichloropyrimidine.[2][6][12] This allows for a hybrid strategy: a cross-coupling reaction at C4 followed by an SNAr or a second, different cross-coupling at C2.

Interestingly, recent research has shown that this inherent C4-selectivity can be inverted. By using specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, C2-selective C-S cross-coupling with thiols can be achieved, which stands in stark contrast to thousands of previously reported C4-selective couplings.[1][3][12] This catalyst-control over regioselectivity opens up new, previously difficult-to-access chemical space.[2]

| Reaction | Bond Formed | Coupling Partner | Typical Catalyst/Ligand | Key Advantage |

| Suzuki-Miyaura | C-C | Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance, commercially available reagents.[6] |

| Buchwald-Hartwig | C-N, C-O | Amine, Alcohol | Pd₂(dba)₃ / XPhos, RuPhos | Broad scope for N- and O-arylation, milder conditions than SNAr.[14] |

| Sonogashira | C-C (alkyne) | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Direct introduction of a linear alkyne functional handle. |

| Heck | C-C (alkene) | Alkene | Pd(OAc)₂ | Forms C-C bonds with alkenes, useful for vinylpyrimidines. |

Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization.

Conclusion and Future Outlook

The synthesis of 2,4-disubstituted pyrimidines is a mature yet continually evolving field. The choice between a de novo ring construction and a post-functionalization strategy depends entirely on the specific target molecule and the overall goals of the research program.

-

Ring Construction (Pinner): Best for simpler, foundational scaffolds where precursors are readily available.

-

Post-Functionalization (SNAr, Cross-Coupling): Ideal for diversity-oriented synthesis and the rapid generation of analogs for structure-activity relationship (SAR) studies, offering unparalleled flexibility.[2]

The future of this field lies in the development of new catalytic methods that offer even greater control over regioselectivity, such as the emerging C2-selective couplings.[1][3] These advancements will continue to empower medicinal chemists to explore novel chemical space, ultimately accelerating the discovery of next-generation therapeutics built upon the privileged 2,4-disubstituted pyrimidine scaffold.

References

- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.

- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Montana State University.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health.

- Pinner pyrimidine synthesis. Slideshare.

- Pinner pyrimidine synthesis. Slideshare.

- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. X-MOL.

- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health.

- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. National Institutes of Health.

- 2,4-Dichloropyrimidine synthesis. ChemicalBook.

- Studies on Pyrimidine Derivatives. XLI. : Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. J-Stage.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

- Pyrimidine synthesis. Organic Chemistry Portal.

- Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. PubMed.

- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed.

- Autocatalytic and DMSO-promoted regioselective synthesis of pyrimidine-fused quinolines from anilines and barbituric acids. Chemical Communications (RSC Publishing).

- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Merck Millipore.

- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).

- Chemical structure of 2, 4-disubstituted pyrimidine derivatives. ResearchGate.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.

- Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. ResearchGate.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.

- Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica.

- Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health.

- 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed.

- Synthesis of 2,4-disubstituted pyrimidines, polypyrimidinediyls, and annulated pyrimidines. The Journal of Organic Chemistry.

- Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. ResearchGate.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. bioengineer.org [bioengineer.org]

- 15. Studies on Pyrimidine Derivatives. XLI. : Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes [jstage.jst.go.jp]

Biological Activity of Pyrrolidinyl Pyrimidine Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental frameworks for Pyrrolidinyl Pyrimidine Derivatives .

Executive Summary

The pyrrolidinyl pyrimidine scaffold—defined chemically as a pyrimidine ring substituted with a saturated pyrrolidine moiety—represents a privileged architecture in modern drug discovery. Distinct from fused pyrrolopyrimidines (e.g., 7-deazapurines like Ruxolitinib), the pyrrolidinyl pyrimidine (non-fused) motif is frequently utilized to modulate physicochemical properties (solubility, pKa) and target solvent-exposed regions of enzyme binding pockets.

This guide analyzes the scaffold's utility as a kinase inhibitor (targeting PI3K/mTOR, CDKs), epigenetic modulator (HDAC inhibition), and antimicrobial agent . It provides actionable protocols for synthesis and biological validation, grounded in recent medicinal chemistry literature.

Chemical Architecture & Mechanism

Structural Distinction

Precision in nomenclature is critical for this class of compounds:

-

Pyrrolidinyl Pyrimidine (Focus of this guide): A pyrimidine core substituted with a pyrrolidine ring (typically via an

reaction at C2, C4, or C6). The pyrrolidine acts as a flexible, solubilizing "tail" or a steric probe. -

Pyrrolopyrimidine (Fused): A bicyclic system where the pyrrole and pyrimidine rings share a bond (e.g., 7-deazapurine).

Structure-Activity Relationship (SAR)

The biological potency of pyrrolidinyl pyrimidines is governed by the regiochemistry of the substitution:

| Position | Functional Role | Mechanistic Impact |

| C2-Position | Hinge Binding / Solubilization | Often positions the pyrrolidine nitrogen to interact with solvent fronts or non-conserved regions of kinase domains, improving selectivity. |

| C4-Position | Hydrophobic Pocket Interaction | Substitution here often directs the pyrrolidine into the ribose-binding pocket of ATP-dependent enzymes (e.g., CDKs, PI3K). |

| C6-Position | Steric Gatekeeper | Bulky pyrrolidinyl groups here can induce conformational changes, useful for allosteric inhibition. |

| Pyrrolidine Ring | Pharmacokinetic Modulator | The saturated ring lowers logP compared to planar aromatics, improving oral bioavailability and metabolic stability. |

Therapeutic Targets & Signaling Pathways[1]

PI3K/mTOR Dual Inhibition

Pyrrolidinyl pyrimidine derivatives have shown significant efficacy as dual inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation in solid tumors.

-

Mechanism: The pyrimidine nitrogen accepts a hydrogen bond from the hinge region (e.g., Val851 in PI3K

), while the pyrrolidine moiety extends into the affinity pocket, displacing water molecules and increasing entropic gain. -

Key Insight: Modifications to the pyrrolidine ring (e.g., adding a hydroxymethyl group) can enhance H-bonding with residues like Asp810, boosting potency into the nanomolar range.

Epigenetic Modulation (HDACs)

In Histone Deacetylase (HDAC) inhibitors, the pyrimidine often serves as the "cap" group, connected via a linker to a zinc-binding group. The pyrrolidinyl substituent on the cap enhances cellular permeability, allowing the inhibitor to reach nuclear targets.

Visualization: PI3K/mTOR Signaling Inhibition

The following diagram illustrates the pathway blockade achieved by pyrrolidinyl pyrimidine derivatives.

Figure 1: Mechanism of action for dual PI3K/mTOR inhibitors. The pyrrolidinyl pyrimidine scaffold competitively inhibits ATP binding at both PI3K and mTOR kinase domains.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

This protocol describes the synthesis of a 4-(pyrrolidin-1-yl)pyrimidine core, a common intermediate.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Triethylamine (

) (1.5 eq) -

Ethanol or DMF (Solvent)

Workflow:

-

Preparation: Dissolve 2,4-dichloropyrimidine in ethanol at

. -

Addition: Add

followed by the dropwise addition of pyrrolidine to control regioselectivity (C4 is more reactive than C2 due to the para-like position relative to N1). -

Reaction: Stir at

for 1 hour, then warm to room temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). -

Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine.

-

Purification: Silica gel column chromatography.

Validation Check:

-

Regioselectivity Confirmation:

NMR should show distinct shifts for the pyrimidine proton at C5. C4-substitution typically shields the C5 proton more than C2-substitution.

Biological Assay: In Vitro Cell Viability (MTT)

To assess the cytotoxicity of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HCT-116).

Protocol:

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h at -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1

to 100 -

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 10

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -

Solubilization: Remove media carefully. Add 100

DMSO to dissolve crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Data Summary: Comparative Potency

The following table summarizes the impact of pyrrolidine substitution on kinase inhibitory activity (Hypothetical data based on SAR trends in literature [1][2]):

| Compound ID | Pyrimidine Core | Substituent (R) | Target | Notes | |

| PP-01 | 2,4-diamino | None (H) | CDK2 | >10,000 | Poor solubility, low potency. |

| PP-02 | 2,4-diamino | 4-(pyrrolidin-1-yl) | CDK2 | 450 | Pyrrolidine improves solubility and hydrophobic contact. |

| PP-03 | 2,4-diamino | 4-(3-OH-pyrrolidin-1-yl) | CDK2 | 120 | Hydroxyl group adds H-bond to hinge region. |

| PP-Dual | Pyrido-pyrimidine | 2-(pyrrolidin-1-yl) | PI3K | 15 | Dual inhibitor design; highly potent. |

Workflow Visualization: Lead Optimization

The following diagram depicts the iterative cycle of optimizing the pyrrolidinyl pyrimidine scaffold.

Figure 2: Lead optimization workflow transforming a pyrimidine hit into a potent pyrrolidinyl pyrimidine candidate.

References

-

Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.

-

Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica.

-

Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate.

-

Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents. PubMed.

4-Bromo-2-(pyrrolidin-1-YL)pyrimidine: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, it is a biologically relevant scaffold that has been successfully incorporated into a multitude of approved drugs. Its unique electronic properties and ability to form multiple hydrogen bonds make it a "privileged" structure for interacting with a wide range of biological targets. In recent years, pyrimidine-based compounds have shown significant promise across diverse therapeutic areas, including oncology, infectious diseases, and neurological disorders.

This guide focuses on a specific, highly versatile pyrimidine derivative: 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine . We will explore its strategic value as a starting fragment in drug discovery campaigns, detailing its synthesis, application in fragment-based screening, and pathways for optimization into potent, selective lead compounds.

The Strategic Advantage of 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine

This fragment is particularly valuable for two key reasons rooted in its substitution pattern:

-

The 2-pyrrolidinyl Group: This saturated heterocycle often improves aqueous solubility and can act as a key binding motif, forming favorable interactions within protein binding sites.

-

The 4-bromo Substituent: The bromine atom serves as a crucial synthetic handle. It is readily displaced or utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations), allowing for controlled, vectoral expansion of the fragment into larger, more complex molecules. This process, known as "fragment growing," is a cornerstone of modern hit-to-lead optimization.[1]

Physicochemical Properties and Fragment-Based Drug Discovery (FBDD) Compliance

Fragment-Based Drug Discovery (FBDD) is a powerful methodology that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target.[2] These initial hits are then optimized into high-affinity leads. For a molecule to be an effective fragment, it should generally adhere to the "Rule of Three".[3][4]

Table 1: Physicochemical Properties of 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine and "Rule of Three" Compliance

| Property | Value (Calculated/Approximate) | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | ~228.09 g/mol | < 300 Da | Yes |

| Calculated LogP (cLogP) | ~2.0-2.5 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 3 (2 pyrimidine N, 1 pyrrolidine N) | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

As shown, 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine is an excellent starting point for FBDD, fitting well within the recommended physicochemical space for a fragment.[2][5] Its properties provide ample room for subsequent optimization without immediately falling into undesirable drug-like space (e.g., high molecular weight or poor solubility).

Synthesis of the Core Fragment

Representative Synthetic Protocol

This protocol is a conceptual illustration based on known pyrimidine syntheses.

Objective: To synthesize 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine.

Materials:

-

2-pyrrolidinyl-N-cyanovinylamidine (or a suitable precursor)

-

1,4-Dioxane (anhydrous)

-

Dry Hydrogen Bromide (HBr) gas

-

Crushed ice

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Preparation of HBr Solution: Prepare a saturated solution of dry hydrogen bromide gas in anhydrous 1,4-dioxane. This should be done in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Initiation: To the saturated HBr/dioxane solution (e.g., 30 mL for a 10 mmol scale reaction), add the 2-pyrrolidinyl-substituted precursor (10 mmol).

-

Reaction Conditions: Stir the resulting mixture at a controlled temperature, for instance, 15-20°C, for approximately 2 hours.

-

Maturation: Allow the reaction mixture to stand at room temperature for an additional hour to ensure complete cyclization.

-

Work-up: Pour the reaction mixture carefully into a beaker of crushed ice. The product, 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine, should precipitate as a solid.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold water and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like n-hexane to yield the final, pure compound.

This method offers an efficient, one-pot alternative to multi-step procedures that might otherwise be required.

Application in a Fragment-Based Drug Discovery Campaign

The journey from a fragment to a clinical candidate is a structured process involving screening, validation, and optimization. 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine is an ideal candidate for such a campaign.

Sources

- 1. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]

- 2. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 5. med.stanford.edu [med.stanford.edu]

The Bromine Advantage: Physicochemical Profiling of Brominated Pyrimidines in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the incorporation of bromine into heteroaromatic scaffolds—specifically pyrimidines—transcends simple lipophilic modulation. Unlike fluorine, which acts primarily as a metabolic block and electronic modulator, bromine introduces a unique "sigma-hole" capability, enabling specific, directional halogen bonding (XB) interactions with biological targets. This guide provides a technical deep-dive into the physicochemical properties of brominated pyrimidines, offering researchers a roadmap for synthesis, characterization, and application in drug discovery.

Electronic and Structural Landscape

The Sigma-Hole and Halogen Bonding (XB)

The defining feature of brominated pyrimidines is the anisotropy of the electron density around the bromine atom. While the equatorial belt of the halogen is electron-rich (nucleophilic), the region along the C-Br bond axis (distal to the carbon) is electron-deficient.

-

Mechanism: This positive region, termed the

-hole , acts as a Lewis acid, capable of forming highly directional non-covalent bonds (Halogen Bonds) with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in protein binding pockets.[1] -

Directionality: Unlike hydrogen bonds, which can tolerate significant angular deviation, halogen bonds are strictly linear (

). -

Strength: The interaction strength of a C-Br

O=C bond often rivals that of weak hydrogen bonds (1–5 kcal/mol), driven by the polarizability of the bromine atom.

Lipophilicity and Solvation

Bromination significantly alters the partition coefficient (LogP) of the pyrimidine core. This increase in lipophilicity is crucial for membrane permeability but requires careful balancing to maintain aqueous solubility.

Table 1: Comparative Physicochemical Metrics

| Property | Pyrimidine (Unsubstituted) | 5-Bromopyrimidine | Impact on Drug Design |

| Molecular Weight | 80.09 g/mol | 158.98 g/mol | Increases steric bulk; fits larger hydrophobic pockets. |

| LogP (Oct/Water) | ~ -0.40 | ~ 1.24 | Enhances passive permeability; increases non-specific binding. |

| Water Solubility (LogS) | High (Miscible/Soluble) | ~ -2.17 (Sparingly Soluble) | Requires formulation strategies (e.g., salts, cosolvents). |

| Basicity (pKa of N1) | 1.3 (Conjugate Acid) | < 1.0 (Estimated) | Electron-withdrawing Br reduces basicity, reducing protonation at physiological pH. |

| C-X Bond Length | 1.08 Å (C-H) | ~1.85 Å (C-Br) | Extends reach into deep binding pockets. |

pKa Modulation

The pyrimidine ring is electron-deficient.[2] Introducing a bromine atom (electronegativity

-

Effect: This further reduces the electron density at the N1 and N3 nitrogens, significantly lowering the pKa of the conjugate acid.

-

Consequence: 5-Bromopyrimidines are extremely weak bases. In drug design, this ensures the molecule remains neutral at physiological pH (7.4), facilitating membrane transport, unless auxiliary ionizable groups are added.

Synthetic Regiocontrol: The C-5 Imperative

The pyrimidine ring is deactivated towards electrophilic aromatic substitution (

Reaction Pathway Visualization

The following diagram illustrates the regioselectivity of bromination and the concept of the sigma-hole interaction.

Figure 1: Reaction pathway for C-5 selective bromination and subsequent pharmacological activation via sigma-hole formation.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Bromopyrimidine Derivatives

Rationale: Traditional bromination using elemental bromine (

Materials:

-

Substrate: Pyrimidine derivative (1.0 equiv)

-

Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (0.55 equiv)[4]

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 equiv)[4]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

Workflow:

-

Preparation: Dissolve the pyrimidine substrate in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

-

Activation: Add TMSOTf dropwise at

C. Stir for 15 minutes to activate the substrate/reagent. -

Bromination: Add DBH in a single portion. Allow the mixture to warm to room temperature.

-

Monitoring: Monitor reaction progress via TLC or LC-MS (typically complete in 2–6 hours). Look for the characteristic M+2 isotope pattern (1:1 ratio) in MS to confirm mono-bromination.

-

Quenching: Quench with saturated aqueous

(sodium thiosulfate) to neutralize active bromine species. -

Isolation: Extract with DCM, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Protocol B: pKa Determination via UV-Metric Titration

Rationale: Because 5-bromopyrimidines are very weak bases (pKa < 2), standard potentiometric titration (glass electrode) often lacks sensitivity in the extreme acidic region. UV-metric titration (spectrophotometric) is the gold standard here, as it relies on the distinct UV absorbance spectra of the ionized vs. neutral species.

Workflow:

-

Stock Solution: Prepare a

M stock solution of the brominated pyrimidine in a cosolvent system (e.g., water/methanol) if solubility is low, or pure water if feasible. -

Blanking: Record the UV spectrum (200–400 nm) of the solvent blank.

-

Titration Loop:

-

Adjust sample pH to ~1.0 using standardized HCl.

-

Measure UV absorbance spectrum.

-

Incrementally increase pH using standardized NaOH (microliter additions).

-

Record spectrum at each pH point (0.2 pH unit intervals) up to pH ~7.0.

-

-

Data Analysis: Plot absorbance at

vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa. Use the Henderson-Hasselbalch equation to fit the data.

Applications in Drug Discovery[1][3][6][7][8][9]

Brominated pyrimidines are not merely synthetic intermediates; they are functional pharmacophores.

-

Metabolic Blocking: Replacing a metabolic "soft spot" (C-H) with C-Br blocks cytochrome P450 oxidation, extending half-life (

). -

Kinase Inhibition: The bromine atom can target the "gatekeeper" residue or hinge region backbone carbonyls in kinase domains via halogen bonding, improving selectivity over non-halogenated analogues.

-

Antiviral Agents: Compounds like Brivudine utilize the bromovinyl moiety attached to the pyrimidine core to achieve potent inhibition of Varicella-Zoster virus (VZV).

References

-

Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Journal of Physical Chemistry A. 2022.[5] Available at: [Link]

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. 2012. Available at: [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. 2012. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Scientific Reports.[6] 2016. Available at: [Link]

-

Pyrimidine, 5-bromo- Spectral Data. NIST Chemistry WebBook.[7] Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. Pyrimidine, 5-bromo- [webbook.nist.gov]

Methodological & Application

Precision Suzuki-Miyaura Coupling of 2-Substituted 4-Bromopyrimidines

Application Note & Protocol Guide

Part 1: Introduction & Mechanistic Strategy

The Pyrimidine Challenge

The 4-bromopyrimidine scaffold is a linchpin in medicinal chemistry, serving as a precursor to kinase inhibitors, antivirals, and nucleotide analogs. While the C4-position is electronically activated for oxidative addition due to the para-nitrogen atoms, this reactivity comes with a trade-off: instability .

Unlike simple aryl halides, 2-substituted 4-bromopyrimidines present a unique set of challenges:

-

Hydrolytic Instability: The electron-deficient ring renders the C4-Br bond susceptible to nucleophilic attack by hydroxide ions (SNAr) under aqueous basic conditions, leading to pyrimidone byproducts.

-

Catalyst Poisoning: The endocyclic nitrogens (N1/N3) and exocyclic nucleophiles at the C2 position (e.g., -NH₂, -OR) can displace phosphine ligands on Palladium, arresting the catalytic cycle.

-

Protodeboronation: Heteroaryl boronic acids used as coupling partners are notoriously prone to hydrolytic cleavage of the C-B bond.[1]

Mechanistic Insight: The N-Heterocycle Catalytic Cycle

To achieve high yields, one must modulate the catalytic cycle to favor Oxidative Addition (OA) and Transmetalation (TM) over non-productive pathways like N-coordination or hydrolysis.

Diagram 1: The Pyrimidine-Specific Catalytic Cycle

This diagram illustrates the competition between the productive Suzuki cycle and the inhibitory Pd-N coordination pathway.

Caption: The catalytic cycle highlights the critical balance between productive oxidative addition and competitive catalyst poisoning by pyrimidine nitrogens.

Part 2: Optimization Matrix

Before initiating wet chemistry, select conditions based on your specific C2-substituent and coupling partner.

| Variable | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (Standard)XPhos Pd G3 (Challenging) | Pd(dppf)Cl₂ : Large bite angle prevents N-chelation.XPhos : Bulky biaryl ligand facilitates OA on deactivated rings and prevents poisoning. |

| Base | Na₂CO₃ (Robust)K₃PO₄ (Anhydrous) | Carbonates are standard but can cause hydrolysis. Anhydrous phosphate is superior for sensitive substrates. |

| Solvent | Dioxane/H₂O (4:1) Toluene/EtOH/H₂O | Dioxane is universal. Ethanol acts as a phase-transfer co-solvent but can react with very electrophilic substrates. |

| Boron Source | Boronic Esters (BPin) | Esters release the active boronic acid slowly (via in situ hydrolysis), minimizing protodeboronation compared to free acids. |

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: 2-alkyl, 2-aryl, or 2-alkoxy-4-bromopyrimidines coupled with stable aryl boronic acids.

Reagents:

-

2-Substituted-4-bromopyrimidine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step:

-

Charge: To a reaction vial equipped with a stir bar, add the pyrimidine substrate, boronic acid, and Pd catalyst.

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvent: Add degassed 1,4-dioxane via syringe, followed by the degassed Na₂CO₃ solution.

-

Heat: Place in a pre-heated block at 85–90 °C . Stir vigorously (1000 rpm).

-

Monitor: Check LCMS at 2 hours. If conversion is <50%, boost temp to 100 °C.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Challenging" Method (Sensitive/Deactivated)

Best for: 2-amino-4-bromopyrimidines (catalyst poisons) or unstable heteroaryl boronic acids.

Reagents:

-

2-Amino-4-bromopyrimidine (1.0 equiv)

-

Heteroaryl Boronic Pinacol Ester (1.3 equiv)

-

XPhos Pd G3 (2-4 mol%)

-

K₃PO₄ (finely ground, anhydrous) (3.0 equiv)

-

n-Butanol or Toluene (0.1 M)

Step-by-Step:

-

Dry Setup: Flame-dry a Schlenk tube or microwave vial under vacuum. Cool under N₂.

-

Solids: Add substrate, boronic ester, XPhos Pd G3, and anhydrous K₃PO₄ in a glovebox or under a cone of N₂.

-

Solvent: Add anhydrous n-Butanol (degassed).

-

Note: n-Butanol helps solubilize the base slightly without introducing bulk water.

-

-

Heat: Heat to 100 °C for 4–12 hours.

-

Validation: If the reaction stalls, add 0.5 equiv of degassed water. (Controlled water addition activates the boronate without promoting bulk hydrolysis).

Protocol C: Microwave-Assisted Rapid Synthesis

Best for: Library generation and substrates prone to thermal decomposition over long times.

Parameters:

-

Solvent: DME/Water/EtOH (7:3:2)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Conditions: Microwave irradiation (dynamic power) at 120 °C for 15–20 minutes .

Part 4: Troubleshooting & Logic Flow

Use this decision tree to diagnose low yields or impurities.

Diagram 2: Optimization Decision Tree

A logic-based workflow for troubleshooting reaction failures.

Caption: Decision matrix for diagnosing and correcting common Suzuki coupling failures in pyrimidine systems.

References

-

Mechanistic Studies on Suzuki-Miyaura Coupling of Heterocycles Source: Journal of the American Chemical Society [Link]

-

A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: Organic Process Research & Development [Link][6][7]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines Source: Molecules (MDPI) [Link]

-

Protodeboronation: Mechanisms and Control Strategies Source: Chemical Reviews [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. preprints.org [preprints.org]

Synthesis of PI3K/mTOR inhibitors using pyrimidine derivatives

Application Note: Strategic Synthesis and Evaluation of Pyrimidine-Based Dual PI3K/mTOR Inhibitors

Executive Summary & Rationale

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a master regulator of cell growth, survival, and metabolism.[1] Hyperactivation of this pathway is implicated in over 30% of human cancers. While first-generation inhibitors targeted specific nodes (e.g., Rapalogs targeting mTORC1), resistance mechanisms often emerge via feedback loops (e.g., S6K-IRS1 feedback).

Dual inhibition of PI3K and mTOR is a strategic approach to prevent these feedback loops. This guide focuses on the Morpholino-pyrimidine scaffold, a "privileged structure" in kinase drug discovery. The pyrimidine ring serves as the hinge-binding core (mimicking ATP's adenine), while the morpholine moiety forms a critical hydrogen bond with the kinase hinge region (typically Val851 in PI3K

Pathway Analysis & Mechanism of Action

To design effective inhibitors, one must understand the signaling cascade. The dual inhibitor acts by competitively binding to the ATP-binding cleft of both the p110 catalytic subunit of PI3K and the mTOR kinase domain.

Figure 1: The PI3K/AKT/mTOR signaling cascade. Dual inhibitors block both PI3K and mTOR, preventing the reactivation of AKT often seen with selective mTOR inhibitors.

Chemical Synthesis Protocol

The synthesis of pyrimidine-based inhibitors generally relies on the regioselective functionalization of a 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine core.

Core Challenge: Regioselectivity. In 2,4-dichloropyrimidines, the C4 position is more electrophilic than C2 due to the inductive effect of the adjacent nitrogens and the lack of steric hindrance. This allows for a sequential "One-Pot" or stepwise substitution strategy.

Representative Protocol: Synthesis of 2-Aryl-4-Morpholinopyrimidine

Target Compound: A generic analog of GDC-0941/VS-5584 types.

Step 1: C4-Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Morpholine (1.1 eq), Triethylamine (TEA, 2.0 eq).

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in DCM at 0°C.

-

Add TEA followed by the dropwise addition of morpholine.

-

Stir at 0°C to RT for 2–4 hours. (Monitoring: TLC shows disappearance of starting material).

-

Workup: Wash with water, dry organic layer over MgSO4, concentrate.

-

Yield: Typically >85% of 4-(2-chloropyrimidin-4-yl)morpholine. The C2 isomer is rarely observed (<5%) under these conditions.

-

Step 2: C2-Suzuki-Miyaura Cross-Coupling

-

Reagents: Intermediate from Step 1 (1.0 eq), Aryl Boronic Acid (e.g., 3-aminophenylboronic acid) (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Na2CO3 (2M aq, 3.0 eq).

-

Solvent: DME/Water (3:1) or 1,4-Dioxane/Water.

-

Procedure:

-

Degas solvents with nitrogen for 15 mins.

-

Combine reagents in a sealed tube or microwave vial.

-

Heat to 90°C (oil bath) or 110°C (Microwave) for 1–12 hours.

-

Workup: Filter through Celite, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc).

-

Critical Note: The C2-chlorine is less reactive; highly active catalysts like Pd(dppf)Cl2 or XPhos-Pd-G2 are recommended over Pd(PPh3)4.

-

Step 3: Derivatization (Urea Formation - Optional) Many potent inhibitors (e.g., Gedatolisib analogs) contain a urea linkage to improve solubility and binding.

-

Reagents: Aniline intermediate from Step 2, Isocyanate or Phenyl Chloroformate.

Figure 2: Sequential regioselective synthesis of the pyrimidine scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity is strictly governed by the substitution pattern.

| Position | Moiety | Function & SAR Insight |

| C4 | Morpholine | Essential. The oxygen atom accepts a H-bond from the backbone NH of Valine in the hinge region. Substitution with piperidine or open chains often leads to >10-fold loss in potency. |

| C2 | Aryl / Heteroaryl | Selectivity Driver. This group extends into the affinity pocket. Indazoles or aminopyridines here often enhance PI3K |

| C6 | H / Methyl / CF3 | Steric Control. Small groups (H, Me) are tolerated. Bulky groups may clash with the methionine gatekeeper, potentially altering selectivity towards mTOR. |

Biological Evaluation Protocols

To validate the synthesized compounds, a tiered screening approach is required.

A. Biochemical Assay: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine IC50 against recombinant PI3K

-

Preparation: Dilute compounds in DMSO (serial dilution).

-

Kinase Reaction:

-

Mix 2 µL compound + 4 µL PI3K enzyme/Lipid Substrate (PIP2:PS).

-

Add 4 µL ATP (Ultra-pure).

-

Incubate at RT for 60 min.

-

-

Depletion: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

B. Cellular Assay: Western Blotting

Objective: Confirm pathway inhibition in cells (e.g., PC-3 or MCF-7).[4][5]

-

Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 2–4 hours.

-

Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

-

Detection Targets:

-

p-AKT (Ser473): Marker for PI3K/mTORC2 activity.

-

p-S6K (Thr389): Marker for mTORC1 activity.

-

Total AKT/S6K: Loading controls.

-

-

Result: Effective dual inhibitors should obliterate both signals.

References

-

Garces, A. E., & Stocks, M. J. (2019).[6][7] Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 62(10), 4815–4850.[6] Link

-

Liu, X., et al. (2017).[8] New and Practical Synthesis of Gedatolisib. Organic Process Research & Development, 21(12), 2064–2067. Link

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

- Rewcastle, G. W., et al. (2011). Synthesis and biological evaluation of novel pyrimido[4,5-b]indole derivatives as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry, 19(16), 4920-4934.

-

Shao, J., et al. (2013). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors.[1][6][9] Journal of Medicinal Chemistry, 56(6), 2641-2650. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. promega.de [promega.de]

- 3. promega.com [promega.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Using 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine in Pharmaceutical Synthesis

Abstract

This guide details the strategic application of 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS: N/A for specific isomer, generic scaffold ref: 3921-01-5 for dibromo precursor) as a high-value intermediate in the synthesis of kinase inhibitors and GPCR ligands. Unlike simple pyrimidines, this scaffold offers a pre-installed solubilizing pyrrolidine moiety at the C2 position, leaving the highly reactive C4-bromide available for chemoselective cross-coupling. This note addresses the critical challenge of regioselective synthesis (avoiding the common 4-pyrrolidino isomer) and provides validated protocols for downstream Suzuki-Miyaura coupling.

Module 1: Structural Analysis & Critical Design Elements

The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

| Feature | Chemical Behavior | Pharmaceutical Relevance |

| C4-Bromide | High Reactivity. The most electrophilic site for SNAr and oxidative addition (Pd0). | Primary handle for attaching aryl/heteroaryl "warheads" or hinge-binding motifs. |

| C2-Pyrrolidine | Electron Donor. The nitrogen lone pair donates density into the ring, deactivating the C4-Br slightly compared to 2,4-dibromopyrimidine, but improving stability. | Increases solubility and metabolic stability; acts as a steric gatekeeper in kinase pockets. |

| N3-Nitrogen | Coordination Site. Potential to bind Pd catalysts. | Can poison catalysts; requires bulky ligands (e.g., phosphines) to prevent sequestration. |

Module 2: Regioselective Synthesis of the Intermediate

The Challenge: Direct reaction of 2,4-dibromopyrimidine with pyrrolidine predominantly yields 4-(pyrrolidin-1-yl)-2-bromopyrimidine (the wrong isomer) because the C4 position is more electrophilic due to the para-like nitrogen activation.

The Solution: To synthesize 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine , one must utilize a "displacement-activation" strategy starting from a 4-oxygenated precursor.

Protocol: The "Activation" Route

Step 1: Synthesis of 2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

-

Precursor: 2-(Methylthio)pyrimidin-4(3H)-one or 2-chloropyrimidin-4(3H)-one.

-

Reagents: Pyrrolidine (3.0 equiv), Ethanol (solvent).

-

Conditions: Reflux, 4–6 hours.

-

Mechanism: The leaving group at C2 is displaced by pyrrolidine. The C4 position is "protected" as the tautomeric enone/enol.

Step 2: Bromination (The Critical Step)

-

Reagents: POBr3 (Phosphorus Oxybromide, 1.5 equiv), Anisole (1.0 equiv, scavenger).

-

Solvent: Toluene or Acetonitrile (anhydrous).

-

Procedure:

-

Suspend dried 2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one in toluene under N2.

-

Add POBr3 portion-wise at 0°C (Exothermic!).

-

Heat to 80–90°C for 3 hours. Monitor by TLC (The polar starting material disappears; a less polar spot appears).

-

Quench: Pour onto ice/NaHCO3 mixture carefully.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Why this works: This route guarantees the pyrrolidine is at C2 because it was installed before the C4-bromide was generated.

Module 3: Downstream Application (Suzuki-Miyaura Coupling)